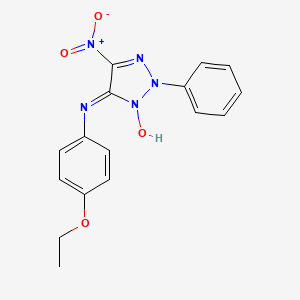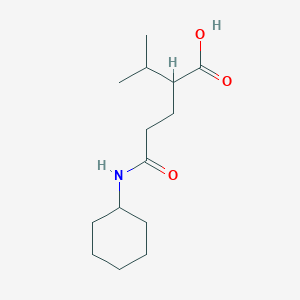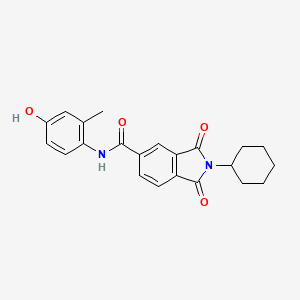![molecular formula C16H24N2O5S B4198916 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4198916.png)
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide
Übersicht
Beschreibung
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide is a chemical compound that has been studied for its potential use in various scientific research applications. It is a member of the sulfonamide family of compounds and has been found to have interesting biochemical and physiological effects. We will also explore the scientific research applications of this compound and list future directions for research.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide involves the inhibition of certain enzymes. The compound binds to the active site of the enzyme and blocks its activity. This results in the inhibition of the biochemical pathway that the enzyme is involved in. The exact mechanism of action of the compound varies depending on the enzyme that it is inhibiting.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. Some of the effects that have been observed include:
1. Inhibition of Enzymes: The compound has been found to inhibit the activity of various enzymes, including carbonic anhydrase and aldose reductase.
2. Improved Insulin Sensitivity: The compound has been found to improve insulin sensitivity and glucose uptake in cells.
3. Protection Against Oxidative Stress: The compound has been found to protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: The synthesis method for the compound has been optimized to yield high purity of the final product, which makes it easier to use in lab experiments.
2. Interesting Biochemical and Physiological Effects: The compound has been found to have interesting biochemical and physiological effects, which make it a promising compound for further research.
Some of the limitations of the compound for lab experiments include:
1. Limited Availability: The compound is not widely available, which can make it difficult to obtain for lab experiments.
2. Potential Toxicity: The compound has not been extensively studied for its toxicity, which can make it difficult to use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide. Some of these directions include:
1. Further Studies on Enzyme Inhibition: The compound has been found to inhibit the activity of various enzymes, but more research is needed to understand the exact mechanism of action and to identify potential new targets for enzyme inhibition.
2. Development of New Cancer Therapies: The compound has shown promise as a potential candidate for the development of new cancer therapies, and further research is needed to explore its potential in this area.
3. Development of New Diabetes Treatments: The compound has shown promise as a potential candidate for the development of new diabetes treatments, and further research is needed to explore its potential in this area.
4. Development of New Neurodegenerative Disease Treatments: The compound has shown promise as a potential candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research is needed to explore its potential in this area.
Conclusion:
This compound is a promising compound for scientific research applications. It has been found to have interesting biochemical and physiological effects, and its mechanism of action involves the inhibition of certain enzymes. The compound has potential in various areas of research, including cancer, diabetes, and neurodegenerative diseases. Further research is needed to explore its potential in these areas and to identify new applications for the compound.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has been studied for its potential use in various scientific research applications. It has been found to have interesting biochemical and physiological effects, which make it a promising compound for further research. Some of the scientific research applications of this compound are:
1. Cancer Research: The compound has been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes. This makes it a potential candidate for the development of new cancer therapies.
2. Diabetes Research: The compound has been found to improve insulin sensitivity and glucose uptake in cells. This makes it a potential candidate for the development of new diabetes treatments.
3. Neurodegenerative Disease Research: The compound has been found to protect neurons from damage caused by oxidative stress. This makes it a potential candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-ethoxy-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-2-22-11-9-16(19)18-13-5-7-15(8-6-13)24(20,21)17-12-14-4-3-10-23-14/h5-8,14,17H,2-4,9-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMWRCFGBDQEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4198853.png)
![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B4198868.png)

![N-[4-(1-adamantyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4198893.png)
![methyl 3-{[(3-isopropoxypropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4198898.png)
![ethyl 1-[3-(benzylsulfonyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4198899.png)
![methyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4198908.png)


![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4198930.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4198935.png)
![2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol](/img/structure/B4198937.png)
![4-chloro-N-[2-(phenylthio)cyclohexyl]benzenesulfonamide](/img/structure/B4198938.png)
